Product packaging for 2-Ethyl-1-methylpiperazine hydrochloride(Cat. No.:)

2-Ethyl-1-methylpiperazine hydrochloride

Cat. No.: B12340520
M. Wt: 164.67 g/mol
InChI Key: MVPHNEOXOFNYJI-UHFFFAOYSA-N
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Description

The Piperazine (B1678402) Scaffold in Contemporary Chemical Science

The piperazine moiety is widely recognized as a "privileged scaffold" in drug discovery. rsc.orgmdpi.com This distinction arises from its frequent appearance in the molecular architecture of numerous biologically active compounds, including a significant number of approved pharmaceuticals. mdpi.com The two nitrogen atoms within the piperazine ring provide a combination of hydrogen bond donors and acceptors, as well as a rigid, yet conformationally flexible, core. This allows for the precise spatial orientation of various substituents, facilitating interactions with biological targets such as enzymes and receptors. nih.gov

The versatility of the piperazine scaffold is further enhanced by the relative ease with which it can be chemically modified at both the nitrogen and carbon atoms. mdpi.com While N-substituted piperazines have been extensively explored, there is a growing interest in the synthesis and application of C-substituted piperazines to access novel chemical space and develop compounds with unique pharmacological profiles. rsc.orgmdpi.com The introduction of substituents on the carbon atoms of the piperazine ring can significantly influence the molecule's stereochemistry, lipophilicity, and metabolic stability. rsc.org

Contextualizing 2-Ethyl-1-methylpiperazine (B1291341) Hydrochloride within Heterocyclic Chemistry

2-Ethyl-1-methylpiperazine hydrochloride is a specific example of a disubstituted piperazine, featuring both a C-alkylation (ethyl group at the 2-position) and an N-alkylation (methyl group at the 1-position). From a heterocyclic chemistry perspective, the synthesis of such asymmetrically substituted piperazines presents a notable challenge, often requiring multi-step synthetic sequences and careful control of regioselectivity and stereoselectivity. rsc.orgnih.gov

The presence of an ethyl group on the carbon skeleton and a methyl group on one of the nitrogen atoms creates a chiral center at the C-2 position. The hydrochloride salt form suggests that the compound is prepared and handled as a stable, crystalline solid, which is a common practice for amine-containing compounds to improve their solubility and stability.

While specific research applications for this compound are not extensively documented in publicly available literature, its structure is indicative of a compound that could be of interest in medicinal chemistry research. The combination of a small alkyl group on the ring and N-methylation is a common motif in compounds targeting the central nervous system.

Chemical Profile of this compound

Currently, detailed experimental data for this compound is limited in the public domain. However, based on available information for the (R)-enantiomer, some key properties can be identified.

PropertyValueSource
CAS Number 1777817-32-9 ((R)-enantiomer) nih.gov
Molecular Formula C7H18Cl2N2 nih.gov
Molecular Weight 201.14 g/mol nih.gov
Physical Form Solid
Purity ≥97%

Note: This data is for the (R)-enantiomer of 2-Ethyl-1-methylpiperazine dihydrochloride. Data for the racemic mixture or the (S)-enantiomer may differ.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClN2 B12340520 2-Ethyl-1-methylpiperazine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17ClN2

Molecular Weight

164.67 g/mol

IUPAC Name

2-ethyl-1-methylpiperazine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-3-7-6-8-4-5-9(7)2;/h7-8H,3-6H2,1-2H3;1H

InChI Key

MVPHNEOXOFNYJI-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1C.Cl

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 2 Ethyl 1 Methylpiperazine Hydrochloride

Strategic Alkylation Routes for Piperazine (B1678402) Core Functionalization

The construction of 2-ethyl-1-methylpiperazine (B1291341) typically involves a sequential process: the formation of the 2-ethylpiperazine (B87285) core followed by the methylation of one of the nitrogen atoms.

The nomenclature "2-ethyl-1-methylpiperazine" indicates an ethyl group on the second carbon atom of the piperazine ring and a methyl group on the first nitrogen atom. The synthesis, therefore, logically separates into the formation of 2-ethylpiperazine and its subsequent N-methylation.

The direct C-alkylation of piperazine itself is challenging. A more common approach to C-substituted piperazines is through the cyclization of appropriately substituted precursors or the reduction of a C-substituted piperazinone. Once 2-ethylpiperazine is obtained, the introduction of the methyl group onto a nitrogen atom is typically achieved through standard N-alkylation reactions. ambeed.com

Reductive amination is a key method for N-alkylation. For instance, reacting 2-ethylpiperazine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (in the Eschweiler-Clarke reaction) would yield 1-methyl-2-ethylpiperazine. Alternatively, direct alkylation with a methylating agent such as methyl iodide can be employed, though this method requires careful control to avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

The selectivity of alkylation is a critical consideration in the synthesis of asymmetrically substituted piperazines. When alkylating 2-ethylpiperazine to introduce the methyl group, the two nitrogen atoms exhibit different reactivities. The nitrogen at the 4-position is generally more sterically accessible and more basic, making it the more nucleophilic site for alkylation under neutral or basic conditions.

To achieve selective methylation at the N1 position, a protecting group strategy is often employed. For example, the N4 nitrogen of 2-ethylpiperazine can be protected with a group such as a tert-butoxycarbonyl (Boc) group. Subsequent methylation of the N1 nitrogen can then be carried out, followed by the deprotection of the N4 position.

Alternatively, direct alkylation can be controlled by the choice of reagents and reaction conditions. For example, the use of less reactive alkylating agents or carrying out the reaction under acidic conditions where the more basic N4 nitrogen is protonated can favor alkylation at the N1 position.

Alkylation Method Alkylating Agent Reducing Agent/Catalyst Typical Conditions Selectivity Consideration
Reductive AminationFormaldehydeSodium triacetoxyborohydrideDichloromethane, room temp.Generally high for mono-alkylation
Eschweiler-ClarkeFormaldehyde/Formic AcidNoneRefluxHigh selectivity for methylation
Direct AlkylationMethyl IodideBase (e.g., K2CO3)Acetonitrile (B52724), room temp.Risk of di-alkylation and quaternization

Cyclization-Based Synthetic Approaches from Precursor Molecules

Cyclization reactions represent a powerful strategy for the de novo synthesis of the 2-ethylpiperazine ring system. These methods build the heterocyclic ring from acyclic precursors, allowing for the direct installation of the desired C-ethyl substituent.

One such approach involves the Dieckmann cyclization of a precursor molecule like an N-(2-aminoethyl)-N-(2-carboxyethyl)amine derivative, where the carbon backbone already contains the ethyl group at the appropriate position. nih.gov For example, a derivative of DL-2-aminobutyric acid could serve as a starting material for building a precursor suitable for cyclization. chemicalbook.com Another strategy is the cyclization of N-(2-hydroxypropyl)ethylenediamine derivatives, which can be catalyzed to form C-alkylated piperazines. google.com

A practical one-step cyclization method for creating N-substituted piperazines involves the reaction of commercially available amines with tosylbis(2-(tosyloxy)ethyl)amine under mild conditions, which could potentially be adapted for precursors leading to C-substituted piperazines. organic-chemistry.org

Cyclization Strategy Key Precursors Reagents/Catalyst Key Transformation
Dieckmann CyclizationDi-ester or ester-nitrile derivativesStrong base (e.g., NaH)Intramolecular condensation
Reductive CyclizationAmino-alcohols or amino-nitrilesHydrogen/Catalyst (e.g., Raney Nickel)Reductive amination/cyclization
Aza-Wittig ReactionAzide and phosphine (B1218219) precursors-Intramolecular iminophosphorane reaction

Derivatization from Simpler N-Alkylpiperazine Intermediates

The synthesis of 2-ethyl-1-methylpiperazine hydrochloride can be viewed as a multi-step process starting from simpler, commercially available piperazine derivatives. vapourtec.com

While the outline suggests starting from N-methylpiperazine or N-ethylpiperazine, introducing an ethyl group at the C2 position of these molecules is not a straightforward transformation. It is more synthetically feasible to begin with a C-substituted piperazine, such as 2-ethylpiperazine, and then perform N-alkylation.

However, one could envision a route starting from N-methylpiperazine that involves the formation of an enamine or a related reactive intermediate, followed by reaction with an electrophilic source of an ethyl group. Such a strategy would likely be complex and potentially low-yielding compared to the cyclization or direct N-alkylation of 2-ethylpiperazine approaches.

A more plausible multi-step synthesis would involve the preparation of 2-ethylpiperazine first, followed by its conversion to the target molecule. For instance, 2-ethylpiperazine can be synthesized and then methylated. chemicalbook.comgoogle.com

A well-designed multi-step synthesis for this compound would prioritize efficiency and control of selectivity. A logical sequence is as follows:

Synthesis of 2-Ethylpiperazine: This can be achieved through various means, including the reduction of 1-benzyl-3-ethylpiperazine (B1289094) or through a cyclization reaction as previously discussed.

N-Methylation: The resulting 2-ethylpiperazine is then methylated. To ensure selectivity for the 1-position, a protecting group strategy might be employed if direct methylation proves unselective.

Salt Formation: The final free base, 2-ethyl-1-methylpiperazine, is then treated with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or diethyl ether, to precipitate the hydrochloride salt.

This multi-step approach allows for purification at intermediate stages, ensuring the high purity of the final product. youtube.com

Step Starting Material Key Transformation Reagents Product
1N-(2-hydroxypropyl)ethylenediamine derivativeCyclization/ReductionH2, Raney Nickel2-Ethylpiperazine
22-EthylpiperazineN-MethylationHCHO, HCOOH1-Methyl-2-ethylpiperazine
31-Methyl-2-ethylpiperazineSalt FormationHCl in solventThis compound

Enantioselective Synthesis and Chiral Resolution of 2-Ethyl-1-methylpiperazine Derivatives

The generation of single-enantiomer piperazine derivatives is critical as different enantiomers of a drug can have varied pharmacological and toxicological profiles. acs.org Methodologies to achieve this include asymmetric synthesis, where a chiral center is created from a prochiral substrate, and chiral resolution, where a racemic mixture is separated.

The asymmetric synthesis of C2-substituted piperazines, such as the 2-ethyl derivative, can be approached through several strategic pathways that establish the chiral carbon center with high enantiomeric purity. While direct synthesis of 2-ethyl-1-methylpiperazine is not extensively documented, established methods for analogous C2-alkylated piperazines provide a clear blueprint.

One prominent strategy involves the asymmetric hydrogenation of a corresponding pyrazine (B50134) intermediate . For instance, an appropriately substituted pyrazin-2-ol can undergo palladium-catalyzed asymmetric hydrogenation to produce a chiral piperazin-2-one (B30754) with excellent enantioselectivity (ee). dicp.ac.cn This piperazin-2-one can then be reduced to the corresponding chiral 2-ethylpiperazine. Subsequent N-methylation would yield the target compound. A similar approach uses iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides to afford chiral piperazines directly. acs.org

Another powerful technique is the catalytic asymmetric allylic alkylation of piperazin-2-ones . This method, developed by Stoltz and colleagues, uses a palladium catalyst with a chiral PHOX ligand to create α-tertiary and α-secondary stereocenters with high enantiomeric excess. nih.govcaltech.edunih.gov While this introduces an allyl group, subsequent chemical modification could potentially yield an ethyl group.

A versatile method starts from readily available chiral α-amino acids . A practical and scalable route involves a key aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine (derived from an amino acid) and a suitable electrophile to construct the piperazine ring with the desired stereochemistry already installed. rsc.org

Finally, organocatalytic methods, such as the enantioselective α-chlorination of aldehydes , offer a pathway. rsc.org An aldehyde like butanal could be asymmetrically chlorinated, reduced to the chiral chloro-alcohol, and then cyclized with an N-methylated ethylenediamine (B42938) derivative to form the chiral 2-ethyl-1-methylpiperazine. rsc.org

A hypothetical reaction scheme for the synthesis of (R)-2-ethylpiperazine via asymmetric hydrogenation is presented below:

Pyrazine Formation : Reaction of an appropriate diketone precursor with an ammonia (B1221849) source to form 2-ethyl-pyrazin-2-ol.

Asymmetric Hydrogenation : Catalytic hydrogenation using a chiral catalyst (e.g., Pd-complex) to yield (R)-2-ethylpiperazin-2-one with high enantiomeric excess. dicp.ac.cn

Reduction : Reduction of the ketone functionality using a reducing agent like Lithium Aluminum Hydride (LAH) to give (R)-2-ethylpiperazine.

N-Methylation : Reductive amination with formaldehyde to yield (R)-2-Ethyl-1-methylpiperazine. dicp.ac.cn

Salt Formation : Treatment with hydrochloric acid to produce the final hydrochloride salt.

The success of asymmetric synthesis hinges on the use of effective chiral controllers, which can be either stoichiometric chiral auxiliaries or catalytic chiral agents.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. rsc.org For the synthesis of 2-substituted piperazines, amino alcohols derived from the chiral pool, such as (R)-(−)-phenylglycinol, have been successfully employed. rsc.org In a synthesis of (R)-(+)-2-methylpiperazine, (R)-(−)-phenylglycinol was used to construct a chiral piperazin-2-one intermediate. Diastereoselective alkylation of this intermediate, followed by removal of the auxiliary, yielded the desired enantiomerically pure piperazine. rsc.org This methodology is directly applicable to the synthesis of the 2-ethyl analogue.

Chiral Catalysts: Catalytic methods are often preferred for their efficiency and atom economy. Asymmetric hydrogenation and alkylation reactions rely heavily on transition metal catalysts paired with chiral ligands.

Palladium Catalysts : For asymmetric allylic alkylation of piperazin-2-one substrates, catalyst systems comprising a palladium source like Pd₂(pmdba)₃ and an electron-deficient phosphine-oxazoline (PHOX) ligand have proven effective, delivering products in good yields and high enantioselectivities. caltech.edunih.gov

Iridium Catalysts : For the direct asymmetric hydrogenation of pyrazines, iridium complexes with chiral phosphine ligands are highly effective, yielding a variety of chiral piperazines with up to 96% ee. acs.org

Rhodium Catalysts : Rhodium-catalyzed C–H functionalization reactions, directed by a removable group like a pyridinyl group, have also been reported for modifying the piperazine core, although this is a less common approach for introducing simple alkyl groups. beilstein-journals.org

Below is a table summarizing catalyst systems used in the synthesis of chiral piperazine derivatives, which could be adapted for 2-ethyl-1-methylpiperazine.

Catalyst SystemReaction TypeSubstrate TypeAchieved Enantioselectivity (ee)Reference
[Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOXDecarboxylative Allylic AlkylationPiperazin-2-oneUp to 98% caltech.edu
Ir-complex with Chiral LigandAsymmetric HydrogenationPyrazineUp to 96% acs.org
Pd-catalyst / Chiral LigandAsymmetric HydrogenationPyrazin-2-olUp to 90% dicp.ac.cn

Process Optimization and Yield Enhancement in the Synthesis of this compound

Moving from laboratory-scale synthesis to industrial production requires significant process optimization to ensure safety, cost-effectiveness, and high yield. Key areas for optimization include the reaction conditions for ring formation, N-alkylation, and final purification and salt formation.

A patented method for the continuous production of N-alkyl-piperazines involves reacting an N-substituted diethanolamine (B148213) with ammonia or a primary amine in the presence of hydrogen and a specific supported metal catalyst. google.com This reaction is conducted in the liquid phase under high pressure (160-240 bar) and temperature (180-230°C). The catalyst comprises zirconium, copper, and nickel oxides. google.com This approach offers a scalable, continuous-flow process that could be adapted for producing a 2-ethylpiperazine precursor.

The N-methylation step is another critical point for optimization. While various alkylating agents can be used, reductive amination with formaldehyde is a highly efficient and common industrial method. dicp.ac.cnmdpi.com This reaction can be optimized by controlling temperature, pressure, and the type of reducing agent (e.g., H₂/catalyst, sodium triacetoxyborohydride).

For the synthesis of N-alkylpiperazines where the piperazine ring is pre-formed, a simple and high-yielding two-step process has been reported:

Alkylation of N-acetylpiperazine : A precursor like 2-ethyl-N'-acetylpiperazine would be alkylated.

Hydrolysis : The acetyl group is then removed by hydrolysis to yield the N-alkylated piperazine. researchgate.net

Yield enhancement also focuses on the purification stages. The final deprotection step, such as the hydrogenolysis of a benzyl (B1604629) protecting group from a precursor like 1-benzyl-3-ethylpiperazine using a Pd/C catalyst, can achieve nearly quantitative yields. chemicalbook.com Final purification of the hydrochloride salt is often achieved through recrystallization from a suitable solvent system, such as isopropyl alcohol, which can significantly improve the final product's purity. researchgate.net

The following table outlines key parameters and their typical optimization goals in the synthesis of piperazine derivatives.

Process StepParameter for OptimizationGoalPotential OutcomeReference
Ring Formation Catalyst Composition (e.g., ZrO₂, CuO, NiO)High activity & selectivityIncreased conversion and yield of piperazine ring google.com
Reaction Conditions (T, P)Maximize reaction rate, minimize side productsHigher throughput, improved purity google.com
N-Methylation Reagent Choice (e.g., Formaldehyde)Cost-effective, high efficiencyReduced cost, high yield of methylated product dicp.ac.cnmdpi.com
Purification Recrystallization SolventHigh recovery of pure product>99% purity of the final hydrochloride salt researchgate.net
Deprotection Catalyst (e.g., Pd/C) and ConditionsComplete removal of protecting groupQuantitative yield of the deprotected amine chemicalbook.com

Chemical Reactivity and Functional Group Transformations of 2 Ethyl 1 Methylpiperazine Hydrochloride

Nucleophilic Character of Amine Functionalities

2-Ethyl-1-methylpiperazine (B1291341) possesses two distinct amine functionalities whose nucleophilic characters are differentiated by their substitution patterns.

N1-Nitrogen: This is a tertiary amine, bonded to a methyl group, a C2-carbon, and a C6-carbon of the piperazine (B1678402) ring. The presence of three alkyl substituents makes it a relatively weak nucleophile due to significant steric hindrance.

N4-Nitrogen: In the free base, this is a secondary amine. It is generally the more sterically accessible and, therefore, the more nucleophilic of the two nitrogen atoms. This site is the primary center for reactions such as alkylation, acylation, and sulfonamidation.

The nucleophilicity of piperazine derivatives is a cornerstone of their synthetic utility. mdpi.com They are known to act as effective nucleophiles in substitution reactions, for instance, by attacking electrophilic carbon centers. researchgate.net The process of N-alkylation on the secondary amine of a piperazine ring is a fundamental method for creating more complex derivatives. mdpi.com

Acylation, Sulfonamidation, and Related Amine Derivatizations

The secondary amine at the N4 position of 2-Ethyl-1-methylpiperazine is readily susceptible to derivatization through reactions with various electrophiles. These transformations are crucial for synthesizing a wide array of functional molecules.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the N4 nitrogen, forming an amide. It is a common strategy in the synthesis of pharmaceuticals. nih.gov Acylation can be achieved using several reagents, with acyl halides and anhydrides being the most common. youtube.comnih.gov The reaction of N-methylpiperazine with bromoacetyl bromide, for example, is a documented synthetic step. nih.gov

Sulfonamidation: Similar to acylation, this reaction involves treating the piperazine with a sulfonyl halide (R-SO2-X), typically a sulfonyl chloride, to form a sulfonamide. This functional group is prevalent in medicinal chemistry, and numerous piperazine-based sulfonamides have been synthesized and studied for their biological activity. nih.govnih.gov

These derivatization reactions highlight the utility of the piperazine scaffold in constructing diverse chemical entities.

Interactive Table 1: Common Derivatization Reactions of Substituted Piperazines

Reaction Type Reagent Class Functional Group Formed Example Reagent
Acylation Acyl Halides Amide Acetyl Chloride youtube.com
Acylation Acid Anhydrides Amide Acetic Anhydride nih.gov
Sulfonamidation Sulfonyl Halides Sulfonamide Benzenesulfonyl Chloride
Alkylation Alkyl Halides Tertiary Amine Butyl Bromide nih.gov

Coordination Chemistry of the Piperazine Moiety as a Ligand

The nitrogen atoms of the piperazine ring enable it to act as a ligand, donating its lone pair of electrons to form coordination complexes with metal ions. biointerfaceresearch.comrsc.org The specific structure of 2-Ethyl-1-methylpiperazine dictates its potential coordination modes. Due to the steric hindrance around the tertiary N1-nitrogen, it is most likely to coordinate to a metal center through its more accessible N4-nitrogen, functioning as a monodentate ligand . It could also act as a bidentate bridging ligand , where the two nitrogen atoms coordinate to two different metal centers.

Upon complexation, the flexible six-membered piperazine ring can adopt different conformations, most commonly the thermodynamically stable chair form or the higher-energy boat conformation. biointerfaceresearch.comnih.gov The specific conformation is often influenced by the coordination geometry of the metal ion and the steric demands of the other ligands in the complex. nih.gov

The synthesis of metal complexes involving substituted piperazine ligands is a well-established area of research. These complexes are typically prepared by mixing the piperazine derivative with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol, often with gentle heating to facilitate the reaction. biointerfaceresearch.comjchemlett.com

A variety of transition metal ions have been shown to form stable complexes with piperazine-based ligands. The choice of metal and ligand can be tailored to achieve specific structural and electronic properties in the final complex.

Interactive Table 2: Examples of Metals Used in Piperazine Complex Formation

Metal Ion Typical Salt Used Resulting Complex Example Reference
Cobalt(II) Cobalt(II) chloride hexahydrate [CoL1(H2O)2] biointerfaceresearch.com
Copper(II) Copper(II) chloride [Cu2(L2)(CH3CN)Cl2(H2O)5] biointerfaceresearch.com
Zinc(II) Zinc(II) chloride [Zn2(L2)(CH3CN)2Cl2(H2O)4] biointerfaceresearch.com
Nickel(II) Nickel(II) chloride hexahydrate [NiL(HQ)]·2H2O jchemlett.com
Cadmium(II) Cadmium(II) thiocyanate [CdL(SCN)2(CH3OH)]n rsc.org

A comprehensive suite of analytical techniques is employed to characterize the structure and properties of metal complexes containing piperazine ligands.

Initial characterization is often performed using spectroscopic methods. Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the coordination of the piperazine nitrogen to the metal by observing shifts in the C-N stretching frequencies and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations. biointerfaceresearch.comUV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which is indicative of the coordination geometry around the metal ion. biointerfaceresearch.com

Interactive Table 3: Techniques for Characterizing Piperazine-Metal Complexes

Technique Information Obtained Reference
FT-IR Spectroscopy Identification of functional groups, M-N bond vibrations biointerfaceresearch.com
UV-Vis Spectroscopy Electronic transitions, coordination environment biointerfaceresearch.com
Mass Spectrometry Molecular weight and fragmentation patterns biointerfaceresearch.com
NMR Spectroscopy Connectivity and solution-state structure biointerfaceresearch.com
X-ray Diffraction Solid-state 3D structure, bond lengths/angles, conformation nih.govrsc.orgresearchgate.net
Molar Conductance Ionic or non-ionic nature of the complex in solution biointerfaceresearch.com

Advanced Analytical Characterization Techniques for 2 Ethyl 1 Methylpiperazine Hydrochloride

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of 2-Ethyl-1-methylpiperazine (B1291341) hydrochloride, the sample would typically be neutralized to the free base to ensure volatility for GC separation. The retention time in the gas chromatogram provides a measure of the compound's identity and purity, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of 2-Ethyl-1-methylpiperazine would be expected to show a molecular ion peak corresponding to the free base, followed by characteristic fragment ions resulting from the cleavage of the ethyl and methyl groups, as well as fragmentation of the piperazine (B1678402) ring. The fragmentation pattern can be compared to libraries of known compounds for identification. scholars.directresearchgate.net

Table 4: Predicted Key Fragment Ions in the GC-MS (EI) of 2-Ethyl-1-methylpiperazine

m/z Value Possible Fragment Identity
128[M]⁺ (Molecular ion of the free base)
113[M - CH₃]⁺
99[M - C₂H₅]⁺
85Piperazine ring fragment
70Piperazine ring fragment
56Piperazine ring fragment

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For 2-Ethyl-1-methylpiperazine hydrochloride, HRMS would be performed on the protonated molecule of the free base, [M+H]⁺. The exact mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. Patents related to this compound indicate the use of HRMS for its characterization. scholars.directunodc.org

Table 5: High-Resolution Mass Spectrometry Data for 2-Ethyl-1-methylpiperazine

Ion Elemental Formula Calculated Exact Mass (m/z)
[M+H]⁺C₇H₁₇N₂129.1386

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is an indispensable tool in pharmaceutical analysis for separating a mixture into its individual components. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but complementary roles in ensuring the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like this compound. The technique's high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Research on related piperazine derivatives demonstrates that reversed-phase HPLC (RP-HPLC) is a frequently utilized mode for separation. researchgate.net In this approach, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is paired with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netnih.gov The pH of the mobile phase is a critical parameter, as the ionization of the basic piperazine nitrogen atoms significantly influences retention behavior. For piperazine derivatives, acidic mobile phases (pH < 3) are often used to ensure the analytes are in their protonated form, which can lead to better peak shapes and retention on certain columns. nih.gov

Method validation is a critical aspect of HPLC analysis, encompassing parameters such as selectivity, precision, accuracy, and linearity to ensure the reliability of the results. nih.gov For quantitative determination, a detector that responds to the analyte's concentration, most commonly a UV detector, is used. nih.gov In cases where impurities lack a UV chromophore or when higher sensitivity is needed, mass spectrometry (LC-MS) can be employed. semanticscholar.org

Table 1: Typical HPLC Parameters for Piperazine Derivative Analysis

Parameter Typical Setting Rationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm Provides good retention and separation for moderately polar basic compounds. nih.gov
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2-3) Ensures protonation of piperazine nitrogens for consistent interaction and good peak shape. nih.govnih.gov
Detection UV at 210-240 nm or Mass Spectrometry (MS) UV detection is suitable for compounds with chromophores; MS provides higher sensitivity and structural information. nih.govsemanticscholar.org
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns providing efficient separation.
Column Temp. 25-30 °C Controlled temperature ensures reproducible retention times.
Internal Standard Phenacetin or structurally related compound Used to improve the precision and accuracy of quantitative measurements. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substances. In the context of this compound, GC is primarily used to identify and quantify volatile impurities that may be present from the synthesis process. These can include residual starting materials like 1-methylpiperazine (B117243) or 1-ethylpiperazine, or other synthesis by-products.

A simple and effective GC method has been developed for the quantitative determination of piperazine and its simple alkylated derivatives. researchgate.nethakon-art.com The method typically employs a mid-polarity capillary column, such as a DB-17, which consists of (50%-Phenyl)-methylpolysiloxane. researchgate.nettsijournals.com This stationary phase provides good selectivity for separating these basic amines. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons and its robust, linear response. hakon-art.com

The sample, typically dissolved in a solvent like methanol, is injected into a heated port where it vaporizes. hakon-art.com A carrier gas, usually helium, transports the vaporized sample through the column, where separation occurs based on the components' boiling points and interactions with the stationary phase. researchgate.nettsijournals.com A programmed temperature ramp is often used to ensure the efficient elution of all components, from the most to the least volatile. researchgate.nethakon-art.com

Table 2: Validated GC Method Parameters for Analysis of Piperazine Derivatives

Parameter Setting Reference
Column DB-17, 30 m x 0.53 mm, 1.0 µm film researchgate.nettsijournals.com
Carrier Gas Helium researchgate.nettsijournals.com
Flow Rate 2.0 mL/min researchgate.nettsijournals.com
Injector Temperature 250 °C researchgate.nethakon-art.com
Detector (FID) Temp. 260 °C researchgate.nethakon-art.com
Oven Program 150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min researchgate.nethakon-art.com
Injection Volume 1.0 µL hakon-art.com
Diluent Methanol hakon-art.com

Potentiometric Titration for Acid Dissociation Constants (pKa) of Related Piperazine Derivatives

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. For a basic compound like 2-Ethyl-1-methylpiperazine, the pKa values of its conjugate acids define the extent of protonation at a given pH. This property is crucial as it influences solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a highly accurate and standard method for determining pKa values. uregina.canih.govwho.int

The technique involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the solution's pH with a potentiometer. who.intresearchgate.net A titration curve is generated by plotting pH versus the volume of titrant added. The pKa can be determined from the pH at the half-neutralization point, where the concentrations of the protonated and deprotonated species are equal. researchgate.net

Studies on a series of piperazine derivatives have shown a clear relationship between the substitution pattern and the resulting pKa values. Unsubstituted piperazine has two pKa values, corresponding to its two basic nitrogen atoms (pKa1 ≈ 9.7, pKa2 ≈ 5.4). uregina.cataylorandfrancis.com The introduction of alkyl groups on the nitrogen atoms has a predictable effect on basicity. The methylation or ethylation of one nitrogen atom (e.g., 1-methylpiperazine, 1-ethylpiperazine) slightly reduces the pKa of the more basic nitrogen compared to unsubstituted piperazine. uregina.caresearchgate.net This is attributed to the electronic and steric effects of the alkyl group. Further alkylation of the second nitrogen, as in 1,4-dimethylpiperazine, leads to a more significant decrease in basicity. uregina.ca This trend allows for an estimation of the expected pKa values for 2-Ethyl-1-methylpiperazine.

Table 3: Comparative pKa Values of Piperazine Derivatives at 298 K (25 °C)

Compound pKa1 pKa2 Reference
Piperazine 9.73 5.35 uregina.ca
1-Methylpiperazine 9.16 4.81 uregina.ca
1-Ethylpiperazine 9.27 4.96 uregina.ca
1,4-Dimethylpiperazine 8.49 4.25 uregina.ca
2-Methylpiperazine 9.29 4.99 uregina.ca

Computational Chemistry and Theoretical Modeling of 2 Ethyl 1 Methylpiperazine Hydrochloride

Quantum Mechanical Investigations (e.g., DFT) for Electronic Structure and Conformation

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of 2-Ethyl-1-methylpiperazine (B1291341) hydrochloride.

The molecular geometry of the piperazine (B1678402) ring in 2-Ethyl-1-methylpiperazine hydrochloride is predicted to adopt a thermodynamically stable chair conformation. nih.gov This is a common feature for piperazine and its derivatives. nih.gov The ethyl and methyl substituents on the nitrogen atoms will influence the specific bond lengths and angles. The protonation of one of the nitrogen atoms to form the hydrochloride salt will lead to a tetrahedral geometry around that nitrogen, with the proton participating in hydrogen bonding.

Vibrational frequency calculations using DFT can predict the infrared spectrum of the molecule. The key vibrational modes would include C-H stretching, C-N stretching, and N-H stretching from the protonated amine. The table below shows typical predicted vibrational frequencies for related piperazine structures.

Vibrational ModeTypical Frequency Range (cm⁻¹)
N-H Stretch (protonated amine)3200-3400
C-H Stretch (aliphatic)2850-3000
C-N Stretch1000-1250

This table is illustrative and based on general values for similar amine hydrochlorides.

The electronic properties of this compound can be analyzed through calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and stability of a molecule. For piperazine derivatives, the HOMO is typically localized on the nitrogen atoms, while the LUMO is distributed over the carbon skeleton. The presence of electron-donating alkyl groups (ethyl and methyl) would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted piperazine.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. For this compound, the MEP would show a region of high positive potential around the protonated nitrogen and the associated hydrogen atom, indicating its electrophilic nature. The regions around the other nitrogen and the alkyl groups would exhibit a more neutral or slightly negative potential.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space and intermolecular interactions of this compound over time. nih.gov MD simulations can reveal the flexibility of the piperazine ring, including the potential for ring-flipping between different chair conformations and the transient formation of boat or twist-boat conformations. nih.gov The ethyl and methyl substituents will influence the energy barriers for these conformational changes.

In the solid state or in solution, MD simulations can model the interactions between the 2-Ethyl-1-methylpiperazine cation and the chloride anion, as well as with solvent molecules. Key intermolecular interactions would include strong hydrogen bonds between the N-H group of the protonated piperazine and the chloride ion.

Theoretical Determination of pKa Values and Solvation Energies

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Theoretical methods can be employed to calculate the pKa of 2-Ethyl-1-methylpiperazine. wur.nl These calculations typically involve computing the Gibbs free energy of the protonation/deprotonation reaction in the gas phase and then applying a correction for the solvation energy using a continuum solvation model. acs.orgresearchgate.net

Experimental pKa values for related piperazine derivatives provide a basis for estimating the pKa of 2-Ethyl-1-methylpiperazine. uregina.ca The addition of alkyl groups generally influences the basicity of the nitrogen atoms. uregina.ca

CompoundExperimental pKa1 (at 298 K)Experimental pKa2 (at 298 K)
Piperazine9.73 uregina.ca5.35 uregina.ca
1-Methylpiperazine (B117243)9.17 uregina.ca4.77 uregina.ca
2-Methylpiperazine9.83 uregina.ca5.43 uregina.ca
1-Ethylpiperazine9.90 uregina.ca5.48 uregina.ca

Based on these trends, the pKa values of 2-Ethyl-1-methylpiperazine are expected to be in a similar range. The precise values will be influenced by the electronic and steric effects of both the ethyl and methyl groups.

Ligand-Target Interaction Modeling (e.g., Docking Studies)

The piperazine scaffold is a common feature in many biologically active compounds, and molecular docking studies are frequently used to investigate how piperazine derivatives interact with protein targets. nih.govnih.govmdpi.com While specific docking studies for this compound may not be publicly available, the general principles of how piperazine-containing ligands bind can be inferred.

In a typical docking simulation, the protonated form of 2-Ethyl-1-methylpiperazine would be placed in the binding site of a target protein. The piperazine ring can participate in various interactions, including:

Hydrogen Bonding: The protonated nitrogen can act as a hydrogen bond donor to an acceptor group on the protein. researchgate.net

Ionic Interactions: The positive charge on the piperazine ring can form salt bridges with negatively charged amino acid residues like aspartate or glutamate. nih.gov

Hydrophobic Interactions: The ethyl and methyl groups can engage in hydrophobic interactions with nonpolar pockets in the binding site. nih.gov

These interactions are crucial for the binding affinity and selectivity of the ligand for its target. nih.gov

Academic and Research Applications of 2 Ethyl 1 Methylpiperazine Hydrochloride and Its Derivatives

Building Block in the Synthesis of Complex Organic Molecules

The primary documented application of 2-Ethyl-1-methylpiperazine (B1291341) hydrochloride is as a chemical intermediate or building block. Its substituted piperazine (B1678402) structure makes it a valuable synthon for introducing this specific heterocyclic moiety into larger, more complex molecular frameworks.

Intermediate in the Development of Advanced Chemical Scaffolds

2-Ethyl-1-methylpiperazine hydrochloride serves as a reactant in the multi-step synthesis of complex bioactive molecules. For instance, the (2R)-enantiomer, (2R)-2-ethyl-1-methylpiperazine hydrochloride, has been cited in patent literature as a starting material in the preparation of quinazolinone derivatives that act as PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors. google.comgoogle.com These inhibitors are a class of compounds investigated for their potential in cancer therapy. In this context, the piperazine derivative is typically reacted with other chemical moieties to construct the final intricate structure of the pharmacologically active agent.

The general utility of substituted piperazines as foundational components in drug discovery is well-established. They are frequently incorporated to modulate physicochemical properties such as solubility and basicity, or to correctly orient other functional groups for optimal interaction with biological targets.

Precursor for Synthesizing Heterocyclic Compounds with Specific Architectures

The structure of 2-Ethyl-1-methylpiperazine, with its specific substitution pattern, makes it a precursor for creating more elaborate heterocyclic systems. Patent documents describe the use of 2-ethyl-1-methylpiperazine in the synthesis of certain thiazole (B1198619) derivatives, highlighting its role in constructing compounds with distinct, multi-ring architectures. google.com Although detailed studies on the reaction mechanisms and scope are not extensively published, its application as a nucleophilic amine in reactions to build these larger systems is implied.

Investigations in Materials Science and Polymer Chemistry

There is a notable lack of specific research detailing the use of this compound in materials science and polymer chemistry. However, the broader class of piperazine compounds has seen exploration in these fields.

Exploration in the Synthesis of Novel Polymers and Functional Materials

While no studies were found that specifically utilize this compound for polymer synthesis, a Chinese patent mentions 2-ethyl-1-methylpiperazine as a component in an antifouling coating composition. This suggests a potential, albeit underexplored, application in the development of functional materials. The diamine nature of the piperazine ring allows it to potentially act as a monomer or a cross-linking agent in polymerization reactions.

Role in Supramolecular Chemistry and Self-Assembly Studies

Currently, there is no available research that investigates the role of this compound in supramolecular chemistry or self-assembly. The potential for this molecule to participate in such interactions exists due to its hydrogen bonding capabilities and defined stereochemistry, but this remains a hypothetical area for future research.

Application in Catalysis and Ligand Design for Chemical Transformations

Detailed studies on the application of this compound in catalysis and ligand design are not present in the surveyed scientific literature. The chiral nature of its enantiomers suggests a potential for its use in developing chiral ligands for asymmetric catalysis. However, no specific examples of such ligands or their catalytic performance have been reported. The commercial availability of its enantiomeric forms, such as (S)-2-Ethyl-1-methylpiperazine dihydrochloride, indicates its potential as a starting material for such synthetic endeavors. glpbio.comglpbio.com

Development as a Ligand in Transition Metal Catalysis

Piperazine derivatives are widely recognized for their capacity to act as ligands in transition metal catalysis. nih.gov The two nitrogen atoms within the piperazine ring can coordinate with a metal center, forming stable complexes that can catalyze a variety of organic transformations. biointerfaceresearch.com The substitution on the nitrogen atoms, as seen in 2-Ethyl-1-methylpiperazine, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. mdpi.com

While the general class of N-substituted piperazines has been investigated for the synthesis of metal-organic complexes with potential catalytic and biological activities, specific research on the development of this compound as a ligand in transition metal catalysis is not extensively documented in publicly available literature. nih.govorganic-chemistry.org The hydrochloride form of the compound would likely require deprotonation to enable coordination to a metal center. The ethyl and methyl substituents on the piperazine ring would offer a specific steric environment around the metal, which could be advantageous in certain catalytic applications. The rigid structure of the piperazine ring is a desirable feature in ligand design, contributing to the stability of the metal complexes. nih.gov

Design of Chiral Catalysts Incorporating Piperazine Moieties

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. Chiral piperazine derivatives have emerged as effective ligands and organocatalysts in a range of asymmetric reactions. nih.govunl.pt The inherent chirality can be introduced at the carbon atoms of the piperazine ring or by using chiral substituents on the nitrogen atoms.

For a compound like 2-Ethyl-1-methylpiperazine, which is chiral due to the substituent at the C2 position, resolution of its enantiomers would be the first step towards its application in asymmetric catalysis. The separated enantiomers could then be utilized as chiral ligands for transition metals or as organocatalysts themselves. For instance, chiral C2-symmetric piperazines have been successfully synthesized from amino acids and employed in copper-catalyzed asymmetric acylation of diols with high enantioselectivity. nih.govorganic-chemistry.org While the fundamental principles support the potential of chiral 2-Ethyl-1-methylpiperazine derivatives in this field, specific studies detailing their synthesis and application as chiral catalysts are not readily found in the current body of scientific literature.

The table below illustrates the enantiomeric excess (ee) achieved with different chiral piperazine-based catalysts in the asymmetric Michael addition of butyraldehyde (B50154) to trans-β-nitrostyrene, showcasing the potential of this class of compounds. It is important to note that this data does not include this compound but serves to exemplify the utility of chiral piperazines in catalysis.

Catalyst (Chiral Piperazine Derivative)SolventEnantiomeric Excess (ee, %)Reference
(2S,5S)-2,5-DibenzylpiperazineHexane75 unl.pt
(2S,5S)-2,5-DibenzylpiperazineToluene68 unl.pt
(2S,5S)-2,5-DiisopropylpiperazineHexane55 unl.pt

Research in Agrochemical Formulations and Efficacy Enhancement

Piperazine derivatives have been investigated for their role in the discovery and development of new agrochemicals. They are often used as structural motifs to link different active fragments, which can lead to compounds with fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. rhhz.net The piperazine ring can enhance the physicochemical properties of a molecule, such as its water solubility and absorption, which are crucial for the efficacy of an agrochemical. rhhz.net

The ability of an agrochemical to be absorbed by a plant and remain stable in the environment is critical for its effectiveness. The structural features of piperazine can be modified to improve these properties. For example, the introduction of specific substituents on the piperazine ring can influence the lipophilicity and polarity of the molecule, thereby affecting its uptake and translocation within the plant. rhhz.net

Despite the general interest in piperazine derivatives in agrochemical research, there is a lack of specific studies in the available scientific literature concerning the use of this compound in agrochemical formulations or for the enhancement of efficacy.

Evaluation as Corrosion Inhibitors in Various Chemical Environments

The use of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation, particularly in acidic environments. Piperazine and its derivatives have been shown to be effective corrosion inhibitors for metals like mild steel. j-cst.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption can occur through the nitrogen atoms of the piperazine ring.

Research has shown that the inhibition efficiency of piperazine derivatives depends on their concentration, the nature of the substituents on the piperazine ring, and the specific corrosive environment. j-cst.org For instance, studies on various N-substituted piperazine derivatives have demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions. However, specific experimental data on the corrosion inhibition performance of this compound is not found in the reviewed literature.

The following table presents data on the corrosion inhibition efficiency of different piperazine derivatives on mild steel in a 1 M HCl solution. This data is provided to illustrate the general effectiveness of this class of compounds as corrosion inhibitors and does not include this compound.

Inhibitor (Piperazine Derivative)Concentration (mM)Inhibition Efficiency (%)Reference
Tert-butyl-4-(2-(ethoxycarbonyl)benzofuran-5-yl)-piperazine-1-carboxylate2593.59 j-cst.org
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate2593.46 j-cst.org
3-tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate2594.12 j-cst.org

Q & A

Q. What are the best practices for validating the purity of this compound in interdisciplinary studies?

  • Methodological Answer :
  • Cross-Validation : Combine HPLC (area normalization) with elemental analysis to confirm >95% purity .
  • Reference Standards : Use certified reference materials (CRMs) from authoritative databases like PubChem for calibration .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Expose the compound to varying pH (1–14) and temperatures, then quantify degradation via LC-MS .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track hydrolysis pathways and identify labile bonds .

Q. What experimental approaches reconcile discrepancies in reported reaction yields for piperazine-based syntheses?

  • Methodological Answer :
  • Reproducibility Trials : Repeat published protocols with strict adherence to described conditions (e.g., inert atmosphere, exact reagent grades) .
  • Byproduct Analysis : Use GC-MS to identify unaccounted side products that reduce yield .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC225°C (dec.)
Solubility in MethanolGravimetric Analysis50 mg/mL
Purity (HPLC)Area Normalization≥95%
Optimal Reaction TemperatureThermal Profiling140°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.